n-(2-Cyanophenyl)-6-methylnicotinamide
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Overview
Description
N-(2-Cyanophenyl)-6-methylnicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a cyanophenyl group attached to the nitrogen atom of the nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanophenyl)-6-methylnicotinamide typically involves the reaction of 2-cyanophenylamine with 6-methylnicotinic acid or its derivatives. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amine and the carboxylic acid groups. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanophenyl)-6-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
N-(2-Cyanophenyl)-6-methylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(2-Cyanophenyl)-6-methylnicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H11N3O |
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Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H11N3O/c1-10-6-7-12(9-16-10)14(18)17-13-5-3-2-4-11(13)8-15/h2-7,9H,1H3,(H,17,18) |
InChI Key |
CZDFZWAQRKBUEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
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